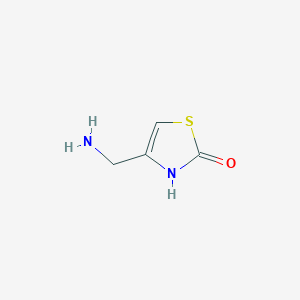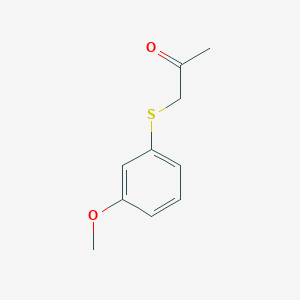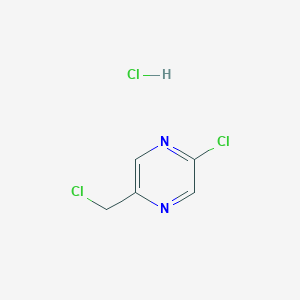
2-Chloro-5-(chloromethyl)pyrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(chloromethyl)pyrazine hydrochloride is an organic compound that belongs to the class of pyrazines. It is characterized by the presence of two chlorine atoms attached to a pyrazine ring, one at the second position and the other as a chloromethyl group at the fifth position. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(chloromethyl)pyrazine hydrochloride typically involves the chlorination of 2-methylpyrazine. The process begins with the addition of chlorine gas to 2-methylpyrazine in the presence of a catalyst, such as ferric chloride, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate, which is then further chlorinated to yield 2-Chloro-5-(chloromethyl)pyrazine. The final product is obtained by treating the chlorinated intermediate with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions, such as temperature, pressure, and the concentration of reagents, are meticulously controlled to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency and minimize the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-(chloromethyl)pyrazine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted pyrazines with various functional groups.
Oxidation: Pyrazine oxides.
Reduction: Methyl-substituted pyrazines.
Aplicaciones Científicas De Investigación
2-Chloro-5-(chloromethyl)pyrazine hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and as a precursor in the synthesis of enzyme inhibitors.
Medicine: It is employed in the synthesis of pharmaceutical intermediates, particularly in the development of drugs with antimicrobial and anticancer properties.
Industry: The compound is used in the production of agrochemicals, including insecticides and herbicides.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(chloromethyl)pyrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or DNA. This interaction can inhibit the activity of enzymes or disrupt the function of nucleic acids, leading to the desired biological effect .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: Similar in structure but contains a pyridine ring instead of a pyrazine ring.
2-Chloro-5-(chloromethyl)thiazole: Contains a thiazole ring, differing in the heterocyclic core.
2-Chloro-5-(chloromethyl)benzene: Contains a benzene ring, differing in the aromatic system.
Uniqueness
2-Chloro-5-(chloromethyl)pyrazine hydrochloride is unique due to its pyrazine ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. The presence of two chlorine atoms enhances its electrophilic character, making it a versatile intermediate in various chemical syntheses .
Propiedades
Fórmula molecular |
C5H5Cl3N2 |
|---|---|
Peso molecular |
199.46 g/mol |
Nombre IUPAC |
2-chloro-5-(chloromethyl)pyrazine;hydrochloride |
InChI |
InChI=1S/C5H4Cl2N2.ClH/c6-1-4-2-9-5(7)3-8-4;/h2-3H,1H2;1H |
Clave InChI |
WDRGAAQDOSWYMB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CC(=N1)Cl)CCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


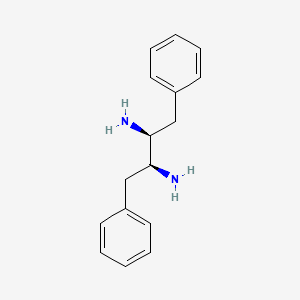
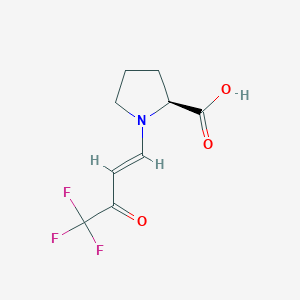
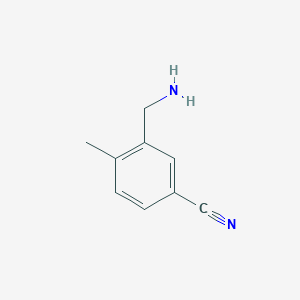
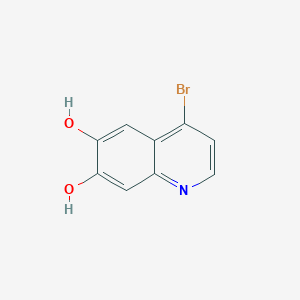


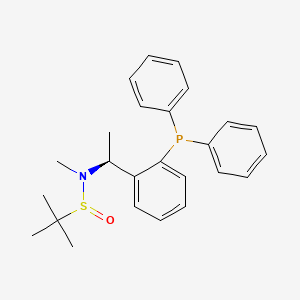

![7-Iodobenzo[d]isothiazol-3-amine](/img/structure/B15329542.png)
![4-[3-(Hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydrobenzofuran-2-yl]-2-methoxy-phenol](/img/structure/B15329546.png)
![2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide](/img/structure/B15329550.png)
